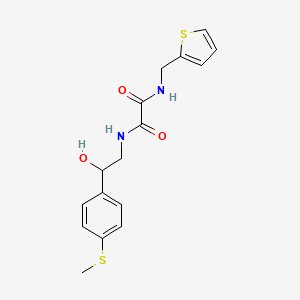![molecular formula C18H14N2O3S B2386481 (3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone CAS No. 361167-83-1](/img/structure/B2386481.png)
(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone, also known as DNBM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DNBM belongs to the class of isoquinoline derivatives and has been shown to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology and neuroscience.
Scientific Research Applications
Chemical Synthesis and Derivatives
- The compound 4-Nitrophenyl)(2-phenylquinolin-3-yl)methanone, structurally related to the query chemical, was synthesized through simultaneous double C2/C3 functionalization of the quinoline molecule (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
- Similarly, derivatives involving dihydroisoquinoline and benzimidazole structures have been synthesized and studied, highlighting the versatility of such compounds in chemical synthesis (Sokol et al., 2011).
Luminescence Sensitization
- Thiophenyl-derivatized nitrobenzoic acid ligands, which include structural elements similar to the query compound, have been evaluated as sensitizers for Eu(III) and Tb(III) luminescence. This demonstrates potential applications in materials science and optical technologies (Viswanathan & Bettencourt-Dias, 2006).
Antiarrhythmic Properties
- Research into isoquinoline derivatives, which are structurally related to the query compound, has shown potential antiarrhythmic properties. This suggests possible medical applications in treating heart rhythm disorders (Markaryan et al., 2000).
Anticancer Research
- Benzimidazole derivatives, which share a core structure with the query compound, have been synthesized and shown to possess anticancer activities, particularly against breast cancer. This underscores the relevance of such compounds in the development of new anticancer therapies (Panchal et al., 2020).
Photophysics
- The study of dihydroquinazolinone derivatives, similar to the query compound, reveals insights into their photophysical properties. This knowledge is essential for the development of optical materials and sensors (Pannipara et al., 2017).
Antimicrobial Activity
- Some derivatives of the query compound have been synthesized and tested for antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Akbari, Savaliya, & Patel, 2014).
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-nitro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18(19-8-7-12-3-1-2-4-13(12)11-19)17-10-14-9-15(20(22)23)5-6-16(14)24-17/h1-6,9-10H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNYDEFWVZBKLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2386399.png)
![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2386400.png)
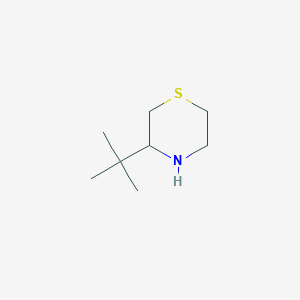
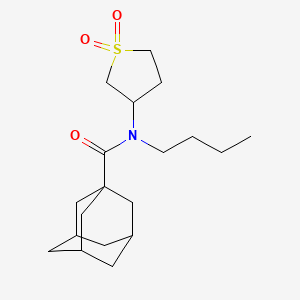
![5-(4-Benzylpiperazin-1-yl)-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2386406.png)
![8-allyl-3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2386408.png)
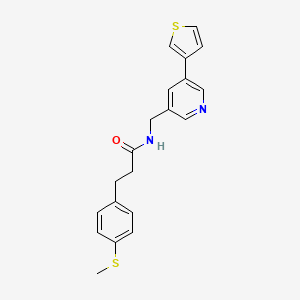
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2386412.png)
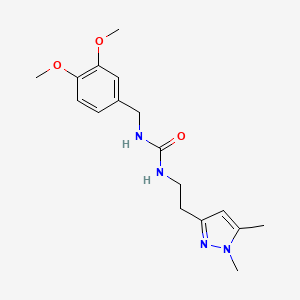
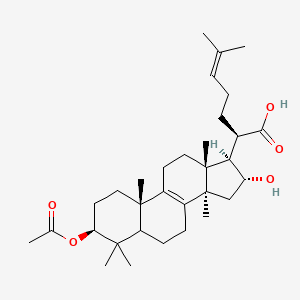
![Ethyl 7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate](/img/structure/B2386417.png)
![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2386420.png)
